molecular formula C21H15BrN4O4 B11552377 4-bromo-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11552377
M. Wt: 467.3 g/mol
InChI Key: CGKHTHKBKAFWPB-YDZHTSKRSA-N
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Description

4-BROMO-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromine atom, a nitrophenyl group, and a hydrazinecarbonyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

4-BROMO-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrophenyl and hydrazinecarbonyl groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 4-BROMO-N-(4-{N’-[(1E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • 4-BROMO-N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl rings, such as hydroxyl, methoxy, or bromine groups, distinguishes these compounds from each other.
  • Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds, leading to variations in their applications and biological activities.
  • Uniqueness: 4-BROMO-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties not found in the other similar compounds.

Properties

Molecular Formula

C21H15BrN4O4

Molecular Weight

467.3 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrN4O4/c22-17-7-3-15(4-8-17)20(27)24-18-9-5-16(6-10-18)21(28)25-23-13-14-1-11-19(12-2-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+

InChI Key

CGKHTHKBKAFWPB-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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